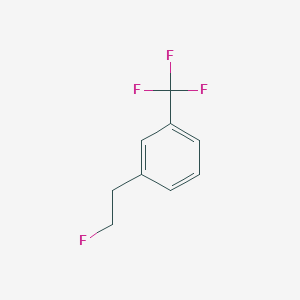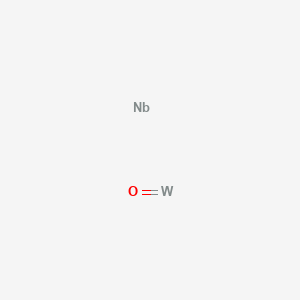
Niobium--oxotungsten (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Niobium–oxotungsten (1/1) is a compound formed by the combination of niobium and tungsten in a 1:1 ratio. This compound is known for its unique properties, including high stability and significant potential in various scientific and industrial applications. The molecular formula for niobium–oxotungsten (1/1) is NbOW, and it has an average mass of 292.746 Da .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of niobium–oxotungsten (1/1) typically involves the reaction of niobium and tungsten oxides under controlled conditions. One common method is the solid-state reaction, where niobium oxide (Nb2O5) and tungsten oxide (WO3) are mixed in stoichiometric amounts and heated at high temperatures to form the desired compound .
Industrial Production Methods: Industrial production of niobium–oxotungsten (1/1) may involve more advanced techniques such as chemical vapor deposition (CVD) or liquid-liquid extraction to ensure high purity and yield. These methods allow for precise control over the reaction conditions, leading to the formation of high-quality niobium–oxotungsten (1/1) suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Niobium–oxotungsten (1/1) undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of niobium and tungsten, which can exist in multiple oxidation states.
Common Reagents and Conditions:
Oxidation: Niobium–oxotungsten (1/1) can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxides, while reduction can produce lower oxidation state compounds .
Applications De Recherche Scientifique
Niobium–oxotungsten (1/1) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and imaging agents.
Medicine: Explored for its potential in developing new therapeutic agents and diagnostic tools.
Mécanisme D'action
The mechanism by which niobium–oxotungsten (1/1) exerts its effects involves its ability to interact with various molecular targets and pathways. For example, in catalytic applications, the compound can facilitate electron transfer processes, enhancing the efficiency of chemical reactions. In biomedical applications, niobium–oxotungsten (1/1) can interact with cellular components, leading to targeted therapeutic effects .
Comparaison Avec Des Composés Similaires
Niobium Oxide (Nb2O5): Known for its high refractive index and used in optical applications.
Tungsten Oxide (WO3): Widely used in electrochromic devices and as a catalyst in various chemical reactions
Uniqueness: Niobium–oxotungsten (1/1) stands out due to its combined properties of niobium and tungsten, offering enhanced stability, catalytic activity, and potential for diverse applications. The synergy between niobium and tungsten in this compound provides unique advantages over individual oxides .
Propriétés
Numéro CAS |
37268-50-1 |
|---|---|
Formule moléculaire |
NbOW |
Poids moléculaire |
292.75 g/mol |
Nom IUPAC |
niobium;oxotungsten |
InChI |
InChI=1S/Nb.O.W |
Clé InChI |
QONMOXAMRUZUCK-UHFFFAOYSA-N |
SMILES canonique |
O=[W].[Nb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


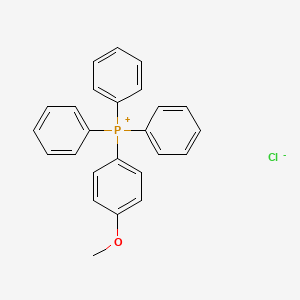
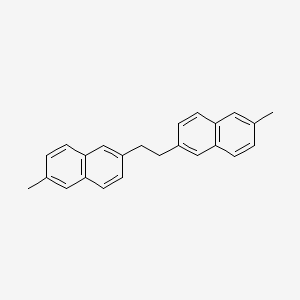
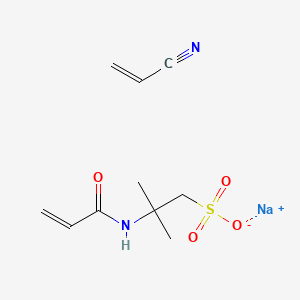
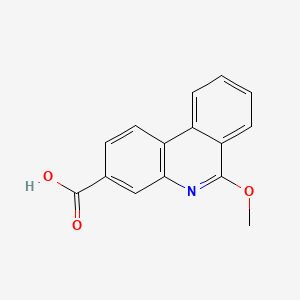
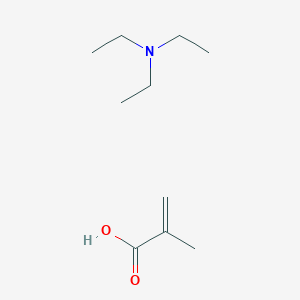
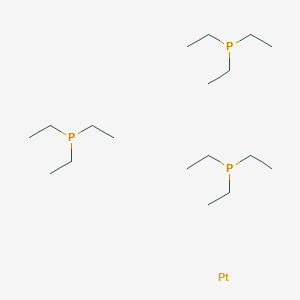
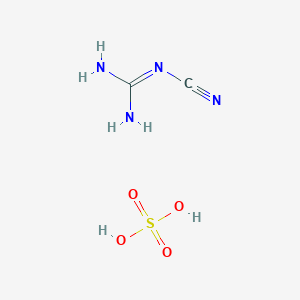

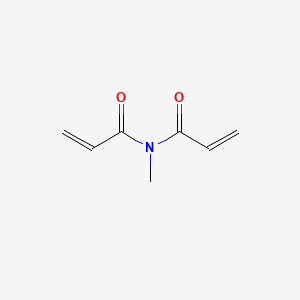

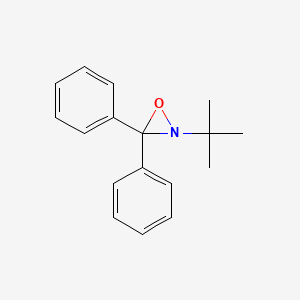
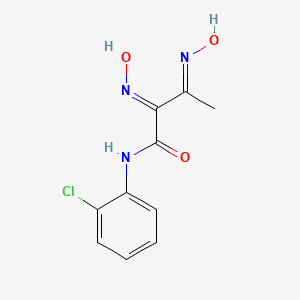
![2-[4-[2-[Butyl(methyl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine](/img/structure/B14660908.png)
